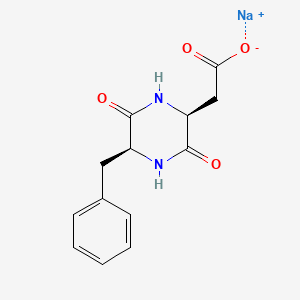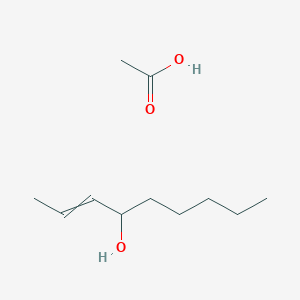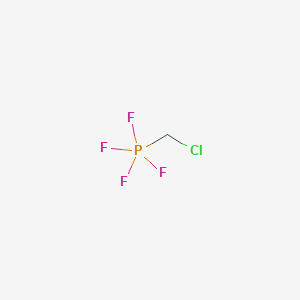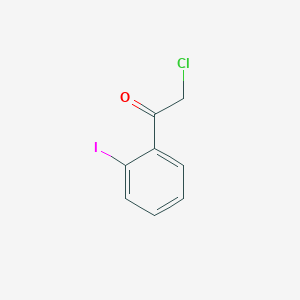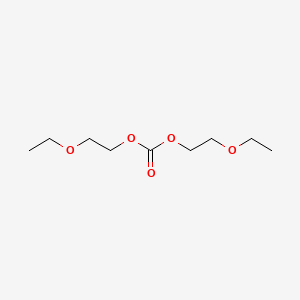
Bis(2-ethoxyethyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethoxyethyl) carbonate is an organic compound with the molecular formula C8H16O5 It is a type of carbonate ester, which is characterized by the presence of a carbonate group (CO3) bonded to two ethoxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a pressure of 1 to 2 atmospheres. The catalyst used can be a base such as potassium carbonate or an acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions: Bis(2-ethoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or titanium isopropoxide.
Polymerization: Often conducted under an inert atmosphere with a catalyst such as dibutyltin dilaurate.
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
科学的研究の応用
Chemistry: In chemistry, bis(2-ethoxyethyl) carbonate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of cyclic carbonates and polycarbonates.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form biodegradable polycarbonates makes it a candidate for developing biocompatible materials for medical implants and controlled drug release.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers. These polymers are utilized in various applications, including coatings, adhesives, and sealants. Its role in the synthesis of non-isocyanate polyurethanes is also of significant interest due to the growing demand for environmentally friendly materials.
作用機序
The mechanism by which bis(2-ethoxyethyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that can undergo ring-opening polymerization to form polycarbonates. The molecular targets and pathways involved in its biological applications are related to its biodegradability and biocompatibility, making it suitable for use in medical devices and drug delivery systems.
類似化合物との比較
Similar Compounds:
Bis(2-methoxyethyl) carbonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl) carbonate: Contains longer alkyl chains, resulting in different physical properties.
Dimethyl carbonate: A simpler carbonate ester with two methyl groups.
Uniqueness: Bis(2-ethoxyethyl) carbonate is unique due to its balance of reactivity and stability. Its ethoxyethyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to bis(2-methoxyethyl) carbonate, it offers slightly different solubility and reactivity profiles, which can be advantageous in specific synthetic and industrial processes.
特性
CAS番号 |
2049-74-3 |
|---|---|
分子式 |
C9H18O5 |
分子量 |
206.24 g/mol |
IUPAC名 |
bis(2-ethoxyethyl) carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |
InChIキー |
BLWNPYNZLCQESL-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC(=O)OCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


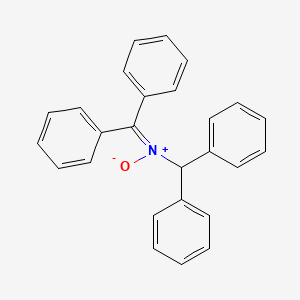
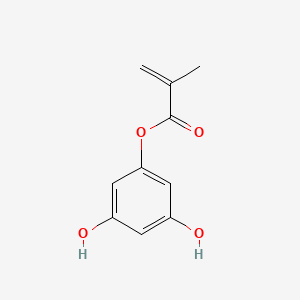

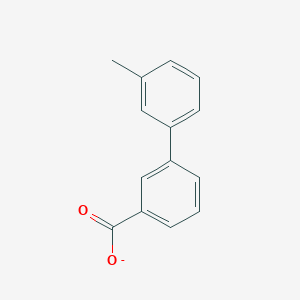
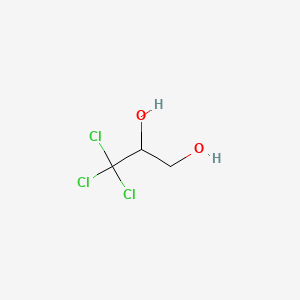


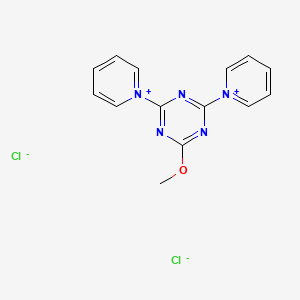
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
